1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine
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Overview
Description
1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by the reaction with guanidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which provides a straightforward and efficient method to produce guanidines in high yields. This method often utilizes N-chlorophthalimide, isocyanides, and amines as starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of sensors, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(3-(2-Methylthiazol-4-yl)phenyl)guanidine can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-methylthiazole, and guanidine derivatives.
Properties
Molecular Formula |
C11H12N4S |
---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine |
InChI |
InChI=1S/C11H12N4S/c1-7-14-10(6-16-7)8-3-2-4-9(5-8)15-11(12)13/h2-6H,1H3,(H4,12,13,15) |
InChI Key |
VXYQNCWIPUSIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N=C(N)N |
Origin of Product |
United States |
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